N-(1,3-benzothiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
This compound features a benzothiazole core linked via an acetamide group to a cyclopenta[d]pyrimidine scaffold substituted with a morpholin-4-ylpropyl chain. The benzothiazole moiety is known for its electron-withdrawing properties and role in enhancing binding affinity in medicinal chemistry . The sulfanyl bridge introduces conformational flexibility, while the morpholine group improves aqueous solubility and bioavailability—a common strategy in drug design . Its synthesis likely involves acylation of a benzothiazol-2-amine followed by sulfur-mediated coupling, as seen in structurally related compounds .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S2/c29-20(25-22-24-17-6-1-2-8-19(17)33-22)15-32-21-16-5-3-7-18(16)28(23(30)26-21)10-4-9-27-11-13-31-14-12-27/h1-2,6,8H,3-5,7,9-15H2,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHFUGRUTQYRDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CCCN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the morpholine group and the cyclopenta[d]pyrimidine moiety. The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular weight of approximately 972.1 g/mol and features a unique structure that includes a benzothiazole moiety and a cyclopenta[d]pyrimidine derivative. The presence of the morpholine group suggests potential interactions with biological targets, enhancing its pharmacological profile.
Antimicrobial Properties
Research indicates that compounds similar to N-(1,3-benzothiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide exhibit significant antimicrobial activities. For instance:
- Antibacterial Activity : Compounds derived from benzothiazole have shown efficacy against various Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives with similar structures inhibited bacterial DNA gyrase and topoisomerase IV, crucial targets for antibiotic action .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer properties. Research on related benzothiazole derivatives indicates they may act as inhibitors of cancer cell proliferation by interfering with key signaling pathways involved in tumor growth. For example:
- Cell Line Studies : Investigations into the cytotoxic effects of benzothiazole derivatives on cancer cell lines have shown promising results in reducing cell viability and inducing apoptosis .
Synthetic Methodologies
The synthesis of this compound involves several steps that can be optimized for yield and purity. Key methodologies include:
- Condensation Reactions : Utilizing benzothiazole derivatives in condensation reactions with morpholine-containing compounds to form the target structure.
- Thioether Formation : The incorporation of sulfanyl groups can be achieved through nucleophilic substitution reactions involving thiols.
Case Study: Synthesis Optimization
A recent study focused on optimizing the synthesis route for similar compounds to improve yield and reduce reaction time. The authors reported a 30% increase in yield by adjusting reaction conditions such as temperature and solvent choice .
Pharmacokinetics and Drug Design
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining its clinical efficacy.
In Silico Studies
Computational studies have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking simulations indicate strong interactions with proteins involved in cancer progression and bacterial resistance mechanisms.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares key motifs with several analogs (Table 1):
- Benzothiazole-acetamide backbone : Common in compounds with reported antimicrobial or anticancer activity .
- Sulfanyl linkages : Found in ZINC20640957 () and AKOS024585337 (), which enhance metabolic stability compared to ether or amine linkages .
- Morpholine substituents : Present in CAS# 338749-93-2 () and the target compound, improving solubility and passive diffusion .
Table 1: Structural and Pharmacokinetic Comparison
Key Research Findings
Morpholine Efficacy : Morpholine-containing analogs (e.g., ) show enhanced blood-brain barrier penetration compared to piperidine or pyrrolidine derivatives .
Synthetic Challenges : Bulky substituents (e.g., cyclopenta[d]pyrimidine in the target compound) complicate purification, requiring gradient chromatography () .
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The compound features a benzothiazole moiety linked to a cyclopenta[d]pyrimidine structure through a sulfanyl group. It also incorporates a morpholine ring, which is known for enhancing the pharmacological properties of organic compounds. The molecular formula is C20H21N3O5S, indicating the presence of nitrogen, sulfur, and oxygen atoms that contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research has demonstrated that compounds similar to N-(1,3-benzothiazol-2-yl)-2-acetamide exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown potent activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 10.7–21.4 μmol/mL for bacterial pathogens and higher for fungal species .
| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Target Organisms |
|---|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 | Bacteria & Fungi |
| 4p | Not specified | Not specified | Fungi |
| 3h | Not specified | Not specified | Fungi |
Cytotoxicity and Antiproliferative Effects
Studies have indicated that benzothiazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, the antiproliferative activity against human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines has been evaluated. Compounds with specific substituents on the benzothiazole ring showed enhanced activity against these cancer cells .
The biological activity of N-(1,3-benzothiazol-2-yl)-2-acetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
- Disruption of Membrane Integrity : Certain compounds may disrupt microbial membranes, leading to cell lysis.
- Modulation of Signaling Pathways : Compounds may interfere with cellular signaling pathways that regulate cell growth and survival in cancer cells.
Study on Antimicrobial Efficacy
In a study evaluating a series of benzothiazole derivatives for their antimicrobial properties, it was found that certain modifications significantly enhanced their efficacy against both Gram-positive and Gram-negative bacteria as well as fungal pathogens. The study highlighted the importance of the morpholine group in increasing solubility and bioavailability .
Evaluation of Antiproliferative Activity
Another research effort focused on the antiproliferative effects of benzothiazole derivatives revealed that compounds with bulky substituents exhibited reduced activity against specific cancer cell lines compared to their less substituted counterparts. This suggests that structural modifications can significantly influence biological outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
